molecular formula C10H8N2 B3360873 5H-Pyrido[3,2-b]pyrrolizine CAS No. 89991-21-9

5H-Pyrido[3,2-b]pyrrolizine

Cat. No.: B3360873
CAS No.: 89991-21-9
M. Wt: 156.18 g/mol
InChI Key: UKWKLHLTASXIOL-UHFFFAOYSA-N
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Description

5H-Pyrido[3,2-b]pyrrolizine is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused pyrrole and pyridine rings, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrido[3,2-b]pyrrolizine typically involves cyclization reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyrrole derivatives with acyl (bromo)acetylenes followed by intramolecular cyclization can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of this compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 5H-Pyrido[3,2-b]pyrrolizine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5H-Pyrido[3,2-b]pyrrolizine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-Pyrido[3,2-b]pyrrolizine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways . This inhibition can lead to the modulation of various biological processes, including cell growth and apoptosis.

Comparison with Similar Compounds

    Pyrrolopyrazine: Contains a pyrrole and pyrazine ring and exhibits similar biological activities.

    Pyrido[3,2-a]pyrrolizine: Another nitrogen-containing heterocycle with a different ring fusion pattern.

Uniqueness: 5H-Pyrido[3,2-b]pyrrolizine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit kinases more effectively than some similar compounds highlights its potential as a therapeutic agent .

Properties

IUPAC Name

5H-pyrido[3,2-b]pyrrolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-3-8-7-9-4-2-6-12(9)10(8)11-5-1/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWKLHLTASXIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N=CC=C2)N3C1=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50523431
Record name 5H-Pyrido[3,2-b]pyrrolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50523431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89991-21-9
Record name 5H-Pyrido[3,2-b]pyrrolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50523431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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